

# No Publicly Available Data on Synergistic Effects of NTRC-824 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NTRC-824 |           |
| Cat. No.:            | B609677  | Get Quote |

A comprehensive review of scientific literature and clinical trial databases reveals no publicly available information on the synergistic effects of a compound designated "NTRC-824" with chemotherapy agents for the treatment of cancer. The identifier "NTRC-824" does not appear in published research or clinical trial registries in the context of oncology.

Extensive searches have identified "PA-824," also known as Pretomanid, as a compound with a similar naming convention. However, Pretomanid is an anti-tubercular agent approved for treating multi-drug resistant tuberculosis.[1][2][3] Its mechanism of action is specific to Mycobacterium tuberculosis and current research focuses on its combination with other anti-tubercular drugs.[4][5] There is no indication from the available data that Pretomanid (PA-824) is being investigated for cancer treatment or in combination with chemotherapy.

The broader class of drugs to which Pretomanid belongs, nitroimidazoles, has been a subject of interest in oncology.[6] Historically, some nitroimidazoles were investigated as radiosensitizers and for their potential to enhance chemotherapy by targeting hypoxic (low oxygen) tumor cells.[7][8] These compounds are thought to be activated under hypoxic conditions, leading to the generation of reactive species that can damage cancer cells and make them more susceptible to conventional treatments.

Research into other nitroimidazoles, such as misonidazole, has shown that they can potentiate the effects of certain chemotherapy drugs.[7][9] For instance, studies have explored the combination of misonidazole with alkylating agents, demonstrating a potential for synergistic tumor cell killing.



However, it is crucial to reiterate that no specific experimental data, protocols, or signaling pathway information could be found for a compound explicitly named "NTRC-824" in the context of cancer chemotherapy. It is possible that "NTRC-824" is an internal, preclinical designation for a compound not yet disclosed in public forums, or that the identifier is inaccurate.

Without any available data, it is not possible to provide the requested comparison guides, data tables, experimental protocols, or visualizations for the synergistic effects of **NTRC-824** with chemotherapy agents. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure of any relevant research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pretomanid Wikipedia [en.wikipedia.org]
- 3. contractpharma.com [contractpharma.com]
- 4. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy with the nitroimidazopyran PA-824 and first-line drugs in a murine model of tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as anti-tumor agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of chemotherapy and nitroimidazole-induced chemopotentiation by the vasoactive agent hydralazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of chemotherapy and nitroimidazole-induced chemopotentiation by the vasoactive agent hydralazine PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [No Publicly Available Data on Synergistic Effects of NTRC-824 with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609677#synergistic-effects-of-ntrc-824-with-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com